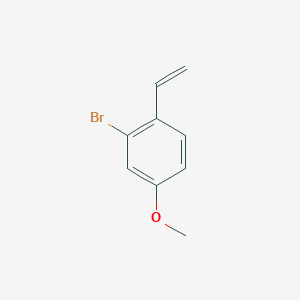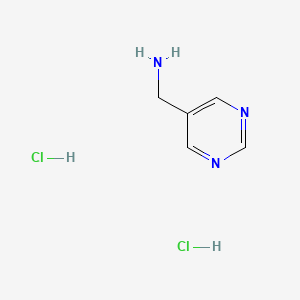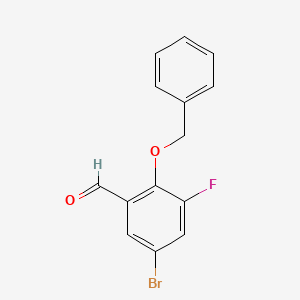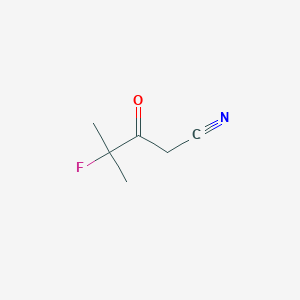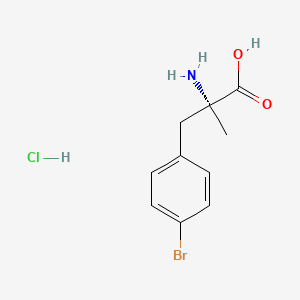
(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride
説明
“®-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride” is a compound that contains a boronic acid group . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular structure of each boronic acid and unique arrangement of H-bonds and dispersion interactions significantly change crystal packing . The molecular weight of a similar compound, 4-Bromophenylboronic acid, is 200.83 g/mol .Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids . A wide variety of boronic acids have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Physical And Chemical Properties Analysis
Boronic acids are considered bioisosteres of carboxylic acids . They have a pKa value of 4–10 . The exact mass and monoisotopic mass of a similar compound, 4-Bromophenylboronic acid, are 257.00514 g/mol .科学的研究の応用
Synthesis Methods
- Expedient Synthesis : (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride can be synthesized through various methods. For example, an excitatory amino acid analog was prepared in gram quantities from methyl but-2-ynoate, demonstrating a potential synthesis pathway for related compounds (Hanson & Mohamed, 1997).
Pharmacological Research
- Pharmacology of Enantiomers : Research on enantiomers of compounds structurally similar to (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride, like (R,S)-APPA, reveals their role as partial agonists at specific receptor subtypes, thus providing insight into the pharmacological potential of (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride (Ebert et al., 1994).
Crystallography and Molecular Structure
- Crystal Structures : The study of crystal structures of related compounds, like optically active chloro- and bromo-substituted acids, provides insights into the physical and chemical properties of (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride and its potential applications in material science and molecular engineering (Larsen & Marthi, 1997).
Biochemical and Biophysical Applications
- Derivative Synthesis : The synthesis of derivatives such as 2-[4-(3-methyl-2-butenyl)phenyl]propionic acid, which can be related to (R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride, suggests the compound's potential for chemical modification and application in various biochemical contexts (Amano et al., 1986).
作用機序
Target of Action
It is known that this compound is used inPalladium catalyzed Suzuki-Miyaura cross-couplings , which suggests that its target could be the palladium catalyst in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound, being an organoboron reagent, donates its organic group to the palladium catalyst, forming a new Pd-C bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .
Safety and Hazards
特性
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXYBBPPRQALDB-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-bromo-phenyl)-2-methyl-propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)
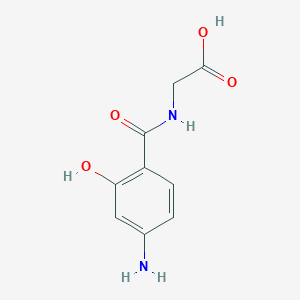
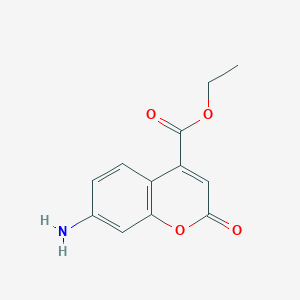
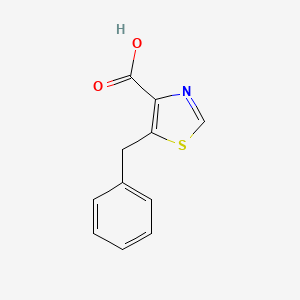
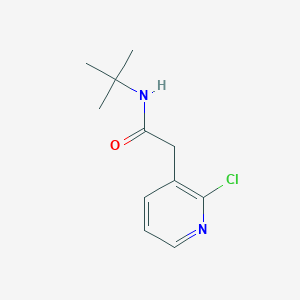
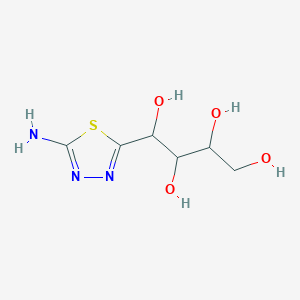
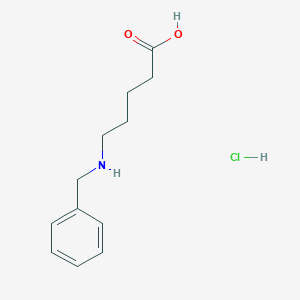


![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)
